tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in various chemical reactions and have applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and ethoxy-substituted acetylenes.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine carboxylates, such as:
Uniqueness
The uniqueness of this compound lies in its specific ethoxy-oxopropynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
Introduction
tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate, with CAS No. 1185884-92-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Properties
Property | Value |
---|---|
Molecular Formula | C14H21NO4 |
Molecular Weight | 267.32 g/mol |
Purity | ≥95% |
Storage Conditions | Sealed in dry, 2-8°C |
Biological Activity Overview
-
Mechanism of Action
- The compound's structure suggests potential interactions with biological targets such as enzymes and receptors involved in various metabolic pathways. Specific studies have indicated that pyrrolidine derivatives can modulate signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.
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Pharmacological Effects
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its ability to inhibit certain pro-inflammatory cytokines has been noted in vitro, making it a candidate for further exploration in inflammatory disease models.
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Case Studies and Research Findings
- In a study focusing on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, related compounds were shown to significantly reduce virulence factor secretion by Gram-negative bacteria, which could be extrapolated to infer similar potential for this compound .
- Another investigation highlighted the importance of structural modifications in pyrrolidine derivatives, which could enhance their biological activity against specific targets, including cancer cells and bacterial pathogens .
Research Data Table
Discussion
The biological activity of this compound is still under investigation, with promising preliminary findings suggesting its potential as an anti-inflammatory and antibacterial agent. The structure-function relationship remains a critical area for future research to elucidate how modifications to the pyrrolidine backbone can enhance therapeutic efficacy.
The compound this compound shows significant promise based on initial studies regarding its biological activities. Further research is warranted to fully understand its mechanisms of action and potential therapeutic applications.
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-ethoxy-3-oxoprop-1-ynyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-7,10H2,1-4H3/t11-/m0/s1 |
InChI Key |
PBXZNRBXEYZVAB-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C#CC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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